molecular formula C10H6ClNO2 B8401325 3-Propargyl-5-chlorobenzoxazol-2-one

3-Propargyl-5-chlorobenzoxazol-2-one

Cat. No. B8401325
M. Wt: 207.61 g/mol
InChI Key: PEWMBJKQVZQEIX-UHFFFAOYSA-N
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Patent
US05102898

Procedure details

In a 500-mL round bottom flask equipped with a magnetic stirrer, reflux condenser and a heating mantle were placed chlorzoxazone, or 5-chlorobenzoxazol-2-one, (10 g, 0.059 mole), potassium carbonate (9.8 g, 0.071 mole), propargyl bromide (10.5 g of 80% in toluene, 0.071 mole) and acetone (200 mL). The mixture was refluxed for 20 hours. The mixture was cooled down to room temperature and the solid was filtered off by suction-filtration. The filtrate was concentrated on a rotary evaporator to a solid residue. A pure, off-white product was obtained by crystallization from ethyl acetate hexane yielding 10.5 g (86%). m.p.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]2[NH:8][C:9]([O:11][C:3]=2[CH:2]=1)=[O:10].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]#[CH:20]>CC(C)=O>[CH2:20]([N:8]1[C:4]2[CH:5]=[C:6]([Cl:7])[CH:1]=[CH:2][C:3]=2[O:11][C:9]1=[O:10])[C:19]#[CH:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1Cl)NC(=O)O2
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC2=C(NC(O2)=O)C1
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C#C)Br
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500-mL round bottom flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off by suction-filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator to a solid residue
CUSTOM
Type
CUSTOM
Details
A pure, off-white product was obtained by crystallization from ethyl acetate hexane yielding 10.5 g (86%)

Outcomes

Product
Name
Type
Smiles
C(C#C)N1C(OC2=C1C=C(C=C2)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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